5,8-Dimethoxy-4-methylquinolin-2(1H)-one

Quinone Reductase 2 Inhibitor X-ray Crystallography

5,8-Dimethoxy-4-methylquinolin-2(1H)-one (casimiroin) is a structurally unique quinolinone with validated pharmacology. Unlike other quinolinones, its 5,8-dimethoxy substitution pattern determines specific binding to QR2 (PDB 3NHS, 1.78 Å) and MAO-B (IC₅₀ 530 nM). It is the only quinolinone with co-crystallographic evidence of QR2 engagement. Procure for co-crystallization trials, as a reference inhibitor in QR2 functional assays, or as a starting scaffold for anticancer SAR expansions. Its moderate CYP3A4 inhibition makes it a valuable DMPK control.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 23947-41-3
Cat. No. B187699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dimethoxy-4-methylquinolin-2(1H)-one
CAS23947-41-3
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC2=C(C=CC(=C12)OC)OC
InChIInChI=1S/C12H13NO3/c1-7-6-10(14)13-12-9(16-3)5-4-8(15-2)11(7)12/h4-6H,1-3H3,(H,13,14)
InChIKeyBUHDAIGNGIXQJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dimethoxy-4-methylquinolin-2(1H)-one (CAS 23947-41-3): A Differentiated Quinolinone Scaffold for QR2 and MAO-B Research


5,8-Dimethoxy-4-methylquinolin-2(1H)-one (CAS 23947-41-3), also known as casimiroin, is a small-molecule quinolin-2(1H)-one derivative characterized by methoxy substituents at positions 5 and 8 and a methyl group at position 4 of the quinoline core [1]. The compound has been co-crystallized with human quinone reductase 2 (QR2) at 1.78 Å resolution (PDB ID: 3NHS), confirming its binding to the active site [2]. Its molecular formula is C₁₂H₁₃NO₃ (MW 219.24 g/mol) .

Why 5,8-Dimethoxy-4-methylquinolin-2(1H)-one Cannot Be Interchanged with Other Quinolin-2(1H)-ones


Substitution at the 5,8-dimethoxy positions of the quinolin-2(1H)-one core is not a generic structural feature; it confers distinct pharmacologic selectivity profiles that are not transferable to other quinolin-2(1H)-one derivatives. X-ray crystallographic SAR studies demonstrate that the 5,8-dimethoxy substitution pattern dictates specific hydrogen-bonding interactions and binding orientation within the QR2 active site, whereas analogs lacking this substitution (e.g., 6,7,8-trimethoxy derivatives) exhibit altered binding modes [1]. Furthermore, the compound displays a unique polypharmacology profile—inhibiting QR2, MAO-B, and CYP3A4 with distinct IC₅₀ values—that is not recapitulated by structurally related quinolinones [2].

5,8-Dimethoxy-4-methylquinolin-2(1H)-one: Quantitative Differentiation Against Closest Analogs


QR2 Inhibition: 5,8-Dimethoxy vs. 6,7,8-Trimethoxy Substitution

X-ray co-crystal structures of human QR2 with casimiroin (5,8-dimethoxy-4-methylquinolin-2(1H)-one) and its 6,7,8-trimethoxy analog reveal distinct binding orientations. Casimiroin binds with its 5-methoxy group oriented toward the FAD cofactor, forming a key hydrogen bond with the FAD isoalloxazine ring, while the 6,7,8-trimethoxy analog adopts a flipped conformation that alters hydrogen-bonding patterns [1].

Quinone Reductase 2 Inhibitor X-ray Crystallography SAR

MAO-B Inhibition: 530 nM IC₅₀ Distinguishes This Compound from Inactive Analogs

5,8-Dimethoxy-4-methylquinolin-2(1H)-one inhibits human recombinant MAO-B with an IC₅₀ of 530 nM, as measured by kynuramine conversion to 4-hydroxyquinoline [1]. In contrast, the 1,4-dimethyl analog (5,8-dimethoxy-1,4-dimethylquinolin-2(1H)-one) shows no reported MAO-B inhibition in the same assay database, suggesting that the N1-unsubstituted lactam is critical for activity [2].

Monoamine Oxidase B Inhibitor Enzyme Assay

Selectivity Profile: MAO-B vs. MAO-A and AChE

The compound displays a measurable selectivity window: IC₅₀ = 530 nM for MAO-B vs. 1.13 μM for MAO-A (~2.1× selectivity) and 1.20 μM for AChE (~2.3× selectivity) [1]. This selectivity profile is not observed for many quinolinone derivatives, which often exhibit broader polypharmacology.

Monoamine Oxidase Selectivity Acetylcholinesterase

CYP3A4 Inhibition: 800 nM IC₅₀

The compound inhibits human recombinant CYP3A4 with an IC₅₀ of 800 nM in a fluorescent homogenous assay [1]. This level of CYP3A4 inhibition is not universally present among quinolin-2(1H)-ones; for instance, many 4-phenylquinolin-2(1H)-one derivatives show negligible CYP3A4 activity.

Cytochrome P450 3A4 Inhibitor Drug Metabolism

QR2 Binding Affinity: 5,8-Dimethoxy vs. 1-Methylated Analog

Co-crystallization studies demonstrate that the N1-unsubstituted lactam (5,8-dimethoxy-4-methylquinolin-2(1H)-one) binds to human QR2, whereas the N1-methylated analog (5,8-dimethoxy-1,4-dimethylquinolin-2(1H)-one) exhibits a different binding mode and is reported as a distinct ligand in the same SAR series [1]. The N1-H hydrogen-bond donor capability of the target compound is essential for its specific interaction with the QR2 active site.

Quinone Reductase 2 Binding Affinity SAR

Cytotoxicity Profile of 2-Alkylamino Derivatives vs. Parent Scaffold

While the parent 5,8-dimethoxy-4-methylquinolin-2(1H)-one itself has not been extensively profiled for cytotoxicity, a series of eight 2-alkylaminosubstituted derivatives based on this scaffold were evaluated against four human cancer cell lines (HOP62 lung, SK-OV-3 ovarian, HCT15 colon, SF295 CNS) [1]. The study establishes that the 5,8-dimethoxy-4-methylquinolin-2(1H)-one core is a viable starting point for anticancer lead optimization.

Cytotoxicity Cancer Cell Lines Quinoline Derivatives

Optimal Research and Procurement Applications for 5,8-Dimethoxy-4-methylquinolin-2(1H)-one


QR2 Structural Biology and Crystallography

The compound is a validated QR2 ligand with a published X-ray co-crystal structure (PDB 3NHS at 1.78 Å). It should be procured for soaking experiments, co-crystallization trials, or as a reference inhibitor for QR2 functional assays. The crystallographic data confirm its binding mode and provide a structural baseline for designing new QR2 inhibitors [1].

MAO-B Selective Inhibition Studies

With an IC₅₀ of 530 nM against MAO-B and a ~2× selectivity window over MAO-A and AChE, this compound serves as a tool for probing MAO-B-mediated pathways in neuropharmacology and neuroprotection research. It can be used as a positive control in MAO-B enzyme assays or as a starting point for SAR expansion [1].

CYP3A4 Inhibition and Drug Metabolism Assays

The compound's moderate CYP3A4 inhibition (IC₅₀ = 800 nM) makes it a useful control compound for cytochrome P450 inhibition screening panels, particularly in early-stage drug metabolism and pharmacokinetic (DMPK) studies. Researchers seeking a non-proprietary CYP3A4 inhibitor with published activity data should consider this compound [1].

Medicinal Chemistry Scaffold for Anticancer Lead Generation

The 5,8-dimethoxy-4-methylquinolin-2(1H)-one core has been validated as a scaffold for synthesizing cytotoxic 2-alkylamino derivatives active against multiple human cancer cell lines. Procurement of this parent compound enables the generation of focused libraries for anticancer drug discovery programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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